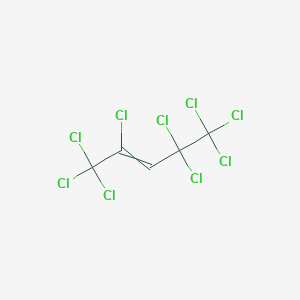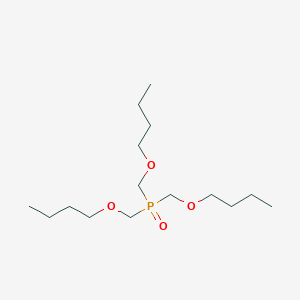
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is a coordination compound containing a phosphorus atom bonded to three butoxymethyl groups and an oxo ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(butoxymethyl)(oxo)-lambda~5~-phosphane typically involves the reaction of a phosphorus precursor with butoxymethyl reagents under controlled conditions. One common method is the reaction of phosphorus trichloride with butoxymethanol in the presence of a base, such as triethylamine, to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane has several scientific research applications, including:
Mécanisme D'action
The mechanism by which Tris(butoxymethyl)(oxo)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The oxo ligand plays a crucial role in stabilizing high oxidation states of metals, while the butoxymethyl groups provide steric and electronic effects that influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar in structure but with hydroxymethyl groups instead of butoxymethyl.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, commonly used as a reducing agent in biochemistry.
Uniqueness
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is unique due to the presence of butoxymethyl groups, which provide distinct steric and electronic properties compared to other tris-substituted phosphines. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
53695-03-7 |
|---|---|
Formule moléculaire |
C15H33O4P |
Poids moléculaire |
308.39 g/mol |
Nom IUPAC |
1-[bis(butoxymethyl)phosphorylmethoxy]butane |
InChI |
InChI=1S/C15H33O4P/c1-4-7-10-17-13-20(16,14-18-11-8-5-2)15-19-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
WBKFGCQFNYLDFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCP(=O)(COCCCC)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


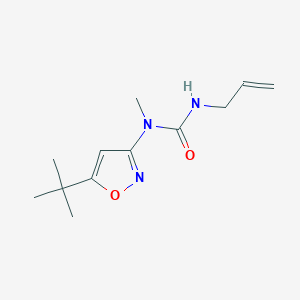
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
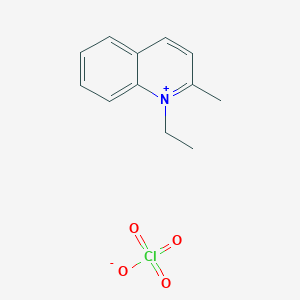
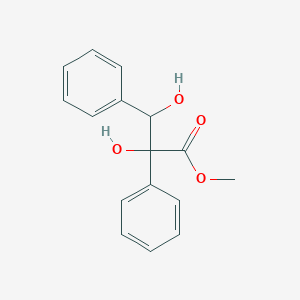
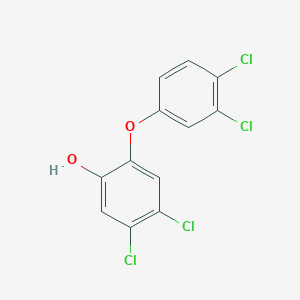
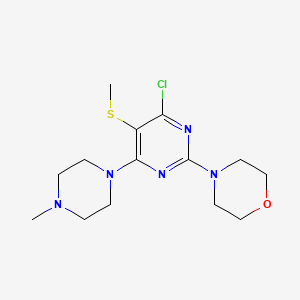

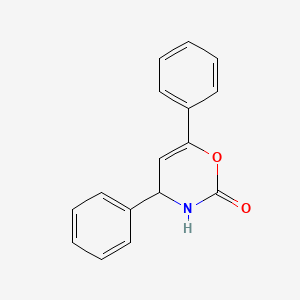
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
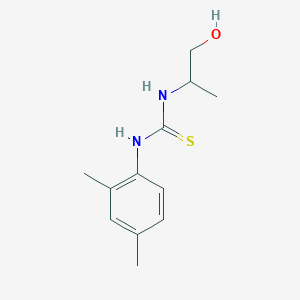
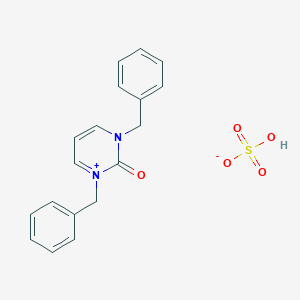
![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
